molecular formula C9H7ClN2O2 B1620773 (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol CAS No. 685123-47-1

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

Cat. No. B1620773
M. Wt: 210.62 g/mol
InChI Key: PLRDZVBEOOYILK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and nucleophilic attack of the amines .

Scientific Research Applications

Photochemical Behavior

The photochemical behavior of derivatives similar to (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol has been extensively studied. For instance, the irradiation of certain 1,2,4-oxadiazole derivatives in methanol at 254 nm has shown a ring photoisomerization to 1,3,4-oxadiazoles, indicating potential for photochemical applications and insights into reaction mechanisms under specific conditions (Buscemi et al., 1988).

Crystal Packing and Molecular Interactions

Research on crystal packing of 1,2,4-oxadiazole derivatives, including those with chlorophenyl groups, reveals the functional role of non-covalent interactions like lone pair-π interaction and halogen bonding in their supramolecular architectures. These insights are crucial for understanding the solid-state behavior of such compounds (Sharma et al., 2019).

Antimicrobial Properties

Synthesized derivatives of 1,2,4-oxadiazole, similar to the compound , have been evaluated for antibacterial activity. Studies show that certain derivatives exhibit moderate inhibitory effects on bacterial strains, highlighting the potential for antimicrobial applications (Rehman et al., 2016).

Anticancer and Antifungal Activity

Some derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for anticancer and antifungal activities. These compounds have demonstrated potential cytotoxicity against certain cancer cell lines and moderate antifungal activity, suggesting their utility in developing new therapeutic agents (Mahanthesha et al., 2021).

Molecular Rearrangements and Synthetic Applications

Studies have explored the photoinduced molecular rearrangements of 1,2,4-oxadiazoles, shedding light on synthetic methodologies and mechanistic aspects of these compounds. This research is significant for developing new synthetic routes and understanding the behavior of such compounds under various conditions (Vivona et al., 1997).

Future Directions

The future directions for research on “(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol” could include further exploration of its synthesis, characterization, and potential applications. For instance, the development of metal-free synthetic routes to isoxazoles has been suggested as a future direction .

properties

IUPAC Name

[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRDZVBEOOYILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369418
Record name [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

CAS RN

685123-47-1
Record name [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Mahy, NJ Willis, Y Zhao, HL Woodward… - Journal of medicinal …, 2020 - ACS Publications
Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway. There is an emerging understanding of the role Notum plays in disease, supporting the need to discover …
Number of citations: 16 pubs.acs.org

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